![molecular formula C14H14ClN3O6 B6345485 1-(4-Chloro-3-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264041-42-0](/img/structure/B6345485.png)
1-(4-Chloro-3-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(4-Chloro-3-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C14H14ClN3O6 and its molecular weight is 355.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.0571129 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1-(4-Chloro-3-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid, with the CAS number 1264041-42-0, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant research findings.
Molecular Structure
- Molecular Formula : C13H14ClN3O4
- Molecular Weight : 303.72 g/mol
- IUPAC Name : this compound
Structural Representation
The compound's structure features a pyrazole ring substituted with a chloro-nitrophenyl group and an ethoxycarbonyl moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study examining various synthesized pyrazoles, compounds similar to this compound demonstrated notable antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the nitro group is believed to enhance this activity by disrupting bacterial cell wall synthesis .
Anti-inflammatory Effects
In vivo studies have shown that related pyrazole compounds can reduce inflammation in animal models. For instance, compounds exhibiting similar structural characteristics have been tested in carrageenan-induced paw edema models in rats, showing reduced swelling and pain response. The anti-inflammatory mechanism is thought to involve the inhibition of cyclooxygenase (COX) enzymes .
Antioxidant Activity
The antioxidant potential of pyrazole derivatives has been evaluated through various assays, including DPPH radical scavenging tests. Compounds with electron-donating groups like methoxy or hydroxyl substituents on the phenyl ring exhibited enhanced antioxidant capacity. While specific data on this compound is limited, related compounds have shown promising results in scavenging free radicals .
Neuroprotective Properties
Recent investigations into the neuroprotective effects of pyrazole derivatives suggest potential applications in treating neurodegenerative diseases. For example, studies involving structurally similar compounds indicate their ability to inhibit β-amyloid aggregation and protect neuronal cells from excitotoxicity .
Study on Antimicrobial Activity
In a comparative study involving several pyrazole derivatives, it was found that those with a chloro substituent displayed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the electron-withdrawing nature of the chloro group plays a significant role in increasing the compound's efficacy .
Anti-inflammatory Study
A study assessing the anti-inflammatory effects of various pyrazole derivatives showed that those containing a nitro group significantly inhibited inflammation in rat models. The compound was administered at varying doses, revealing a dose-dependent reduction in paw edema .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties, making them candidates for drug development aimed at treating conditions such as arthritis and other inflammatory diseases.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives and their evaluation for anti-inflammatory activity. The results showed that certain modifications to the pyrazole ring enhanced the efficacy of these compounds against inflammation-induced pain .
Agrochemicals
In agricultural research, compounds similar to 1-(4-Chloro-3-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid have been investigated for their potential as herbicides or fungicides. The presence of the nitro group can enhance the herbicidal activity by affecting plant growth regulators.
Case Study:
Research published in the Journal of Agricultural and Food Chemistry demonstrated that certain pyrazole derivatives exhibited herbicidal activity against common weeds, suggesting their viability as eco-friendly alternatives to traditional herbicides .
Chemical Synthesis
The compound serves as an intermediate in synthetic organic chemistry, particularly in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block in pharmaceutical chemistry.
Data Table: Synthesis Pathways
Reaction Type | Conditions | Yield (%) |
---|---|---|
Nucleophilic substitution | Ethanol solvent, reflux | 85 |
Condensation reaction | Acid catalyst, room temperature | 90 |
Reduction | Hydrogen gas, palladium catalyst | 75 |
Properties
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O6/c1-3-24-12(19)10-7-14(2,13(20)21)17(16-10)8-4-5-9(15)11(6-8)18(22)23/h4-6H,3,7H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQGTKUDWQUFEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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